7-Methoxy-4-methyl-chromene-2-thione
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Description
Synthesis Analysis
The synthesis of coumarin systems, which include “7-Methoxy-4-methyl-chromene-2-thione”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code1S/C20H16N2O2S/c1-13-19 (14-11-21-22 (12-14)15-6-4-3-5-7-15)20 (25)17-9-8-16 (23-2)10-18 (17)24-13/h3-12H,1-2H3
.
Scientific Research Applications
Regiospecific Synthesis and Biological Activities
A study described the regiospecific synthesis of novel isoxazoline chromene derivatives, showcasing their antibacterial and anticoagulant activities. These derivatives were prepared through a cycloaddition reaction involving arylnitrile oxides and a suitable 4-(allyloxy)-2H-chromen-2-one, highlighting the versatility of chromene compounds in synthesizing biologically active molecules (Zghab et al., 2017).
Reactions with Phosphorus Ylides
Another investigation explored the reactions of 7‐(Methoxyimino)‐4‐methyl‐2H‐chromene‐2,8(7H)‐dione with phosphorus ylides, leading to the synthesis of 2‐substituted 6‐methylbenzopyranooxazol-8-ones. This study demonstrates the chemical reactivity of chromene derivatives in forming heterocyclic compounds, which could have further implications in drug design and synthesis (Bezergiannidou‐Balouctsi et al., 1993).
Synthesis of Photochromic Materials
Research into chromene chromium carbene complexes for synthesizing photochromic materials and biologically active natural products showcases the application of chromene derivatives in material science. These complexes underwent reactions to produce naphthopyran and naphthopyrandione units, which are key components in photochromic materials, indicating the potential for developing new materials with adjustable optical properties (Rawat et al., 2006).
Discovery of Apoptosis Inducers
A high-throughput screening assay identified 4-aryl-4H-chromenes as a new series of apoptosis inducers, with specific structure-activity relationships enhancing their potency. This discovery points to the potential of chromene derivatives in developing anticancer agents, offering a new avenue for cancer treatment research (Kemnitzer et al., 2004).
Antileishmanial Natural Products
The synthesis of a natural product with antileishmanial activity from Galipea panamensis, a 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, highlights the potential of chromene derivatives in developing treatments for parasitic diseases. This synthesis underscores the biological significance of chromene compounds and their role in drug discovery (Schmidt et al., 2012).
Properties
IUPAC Name |
7-methoxy-4-methylchromene-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-5-11(14)13-10-6-8(12-2)3-4-9(7)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBOMVSULEIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)OC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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